molecular formula C12H15NO5S B2759652 Methyl 4-(morpholin-4-ylsulfonyl)benzoate CAS No. 332413-01-1

Methyl 4-(morpholin-4-ylsulfonyl)benzoate

Cat. No.: B2759652
CAS No.: 332413-01-1
M. Wt: 285.31
InChI Key: AENFSNKXDAZGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(morpholin-4-ylsulfonyl)benzoate is a useful research compound. Its molecular formula is C12H15NO5S and its molecular weight is 285.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biodegradability

Methyl 4-(morpholin-4-ylsulfonyl)benzoate and its derivatives, such as 4-benzyl-4-methylmorpholinium salts, have been synthesized for various applications, demonstrating moderate to low toxicity and potential as new biomass solvents. These compounds exhibit significant physicochemical properties, indicating their suitability for green chemistry applications (Pernak et al., 2011).

Metabolic Fate and Toxicology

Research on synthetic cannabinoid receptor agonists, including compounds structurally related to this compound, highlights the importance of understanding their metabolic fate for clinical toxicology. Studies reveal that ester hydrolysis is a crucial metabolic pathway, suggesting these metabolites as suitable targets for toxicological screenings (Richter et al., 2022).

Environmental Monitoring

The derivative's role in environmental science, particularly in the analysis of aliphatic amines in wastewater and surface water, demonstrates its utility in developing methods for detecting and quantifying pollutants. This application underscores the compound's significance in environmental monitoring and protection (Sacher et al., 1997).

Pharmacological Potential

The compound's derivatives have been explored for their pharmacological potential, including as glucosidase inhibitors with antioxidant activity. This research suggests possible therapeutic applications, particularly in managing diabetes and oxidative stress (Özil et al., 2018).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been investigated for their corrosion inhibition properties. These studies provide insights into the development of more effective corrosion inhibitors for metal preservation, highlighting the compound's versatility across different scientific domains (Yadav et al., 2016).

Properties

IUPAC Name

methyl 4-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-17-12(14)10-2-4-11(5-3-10)19(15,16)13-6-8-18-9-7-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENFSNKXDAZGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(morpholinosulfonyl)benzoic acid (150 mg, 0.553 mmol) was refluxed in the presence of con. Sulfuric acid (3.57 mg, 0.028 mmol) in methanol at 70° C. for overnight. Reaction was monitored by TLC. After completion of the reaction, solvent was removed by vacuum and then compound was purified by flash chromatography afforded the methyl 4-(morpholinosulfonyl)benzoate (135 mg, 0.464 mmol, 84% yield). 1H NMR (CDCl3, 400 MHz): δ 8.21 (m, 2H), 7.82 (m, 2H), 3.97 (s, 3H), 3.4 (m, 4H), 3.02 (m, 4H). Mass [M+H]+:286.0
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3.57 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.